2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole
Description
The compound 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole is a thiazole derivative that has been explored for its potential in various biological applications. The adamantyl group is a bulky, hydrophobic moiety that can confer unique physical and chemical properties to the molecule. Thiazoles, being heterocyclic compounds containing both sulfur and nitrogen, are of significant interest in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of related adamantyl-thiazole compounds has been reported in the literature. For instance, imidazo[2,1-b]thiazole adamantylthioureas were synthesized through a reaction involving methylsulfanylethylamines and 1-adamantylisothiocyanate . Another synthesis route for 4-(1-adamantyl)-2-aryl-1,3-thiazoles involved the reaction of 4-(1-adamantyl)-1,2,3-thiadiazole with potassium tert-butoxide, followed by a series of reactions with aromatic carboxylic acid chlorides and ammonium acetate in acetic acid . These methods highlight the versatility of thiazole chemistry and the ability to introduce the adamantyl group into the thiazole core.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be quite complex, especially when substituted with bulky groups like adamantyl. The presence of the adamantyl group can influence the overall shape and electronic distribution of the molecule, potentially affecting its interaction with biological targets. X-ray studies have been used to determine the configuration of related compounds, such as thiazolidin-4-ones bearing an adamantyl substituent, which can provide insights into the stereochemistry and conformational preferences of these molecules .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, depending on their substituents. The chloromethyl group in 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole suggests potential reactivity through nucleophilic substitution reactions. For example, reactions of 4-(1-adamantyl)-2-(4-chloro-3-nitrophenyl)-1,3-thiadiazole with cyclic secondary amines resulted in nucleophilic replacement of the chlorine atom . Such reactivity can be exploited to further modify the thiazole core and introduce additional functional groups that may enhance biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The adamantyl group is known to impart lipophilicity, which can affect the compound's solubility, membrane permeability, and overall pharmacokinetic profile. The presence of the chloromethyl group can also contribute to the molecule's reactivity and its interactions with biological targets. Compounds like 4-adamantyl-(2-(arylidene)hydrazinyl)thiazoles have shown significant biological activities, including α-amylase inhibition and antioxidant potential, which are indicative of their chemical properties .
Scientific Research Applications
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Synthesis of Heterocyclic Compounds
- Summary : The compound 2-(1-Adamantyl)thiophene can be synthesized from 3-(1-adamantyl)-3-chloropropenal . This process involves the reaction of 3-(1-adamantyl)-3-chloropropenal with thioglycolic acid .
- Method : The reaction is carried out by the action of POCl3 and DMF on (1-adamantyl)methylketone . This results in the trans Z isomer of 3-(1-adamantyl)-3-chloropropenal, which is a convenient synthon for synthesis of heteryl adamantanes .
- Results : The reaction yields 2-(1-adamantyl)-thiophene and the corresponding 5-carboxylic acid .
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Synthesis of Isoxazoles
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Synthesis of Furans
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Layered Hybrid Perovskites
- Summary : Layered hybrid perovskites comprising adamantyl spacer cations based on the A2FAn−1PbnI3n+1 (n = 1–3, FA = formamidinium) compositions have recently been shown to act as promising materials for photovoltaic applications .
- Method : The study involved a comprehensive investigation of the structural and photophysical properties of this unique class of materials, complemented by theoretical analysis via molecular dynamics simulations and density functional theory calculations .
- Results : The study demonstrated the formation of well-defined structures of lower compositional representatives based on n = 1–2 formulations with (1-adamantyl)methanammonium spacer moieties .
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Adamantane-Containing Methacrylate Polymers
- Summary : Adamantane-containing methacrylate polymers based on 1-adamantyl methacrylate (ADMA) and MMA were synthesized by free radical copolymerization reactions .
- Method : The chemical structures were confirmed using FTIR, 1H NMR and GPC measurements .
- Results : The introduction of the adamantane group into the chain of the methacrylate polymer resulted in improvements in the thermal and mechanical properties .
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Synthesis of N-Adamantylated Heterocycles
- Summary : Various silylated heterocycles having amide functionality were treated with 1-adamantyl chloride in the presence of a Lewis acid to give the corresponding N-adamantylated heterocycles .
- Method : The reaction occurred when the α-position to the reacting lactim nitrogen was substituted .
- Results : The adamantylation occurred at the position other than the expected nitrogen .
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Synthesis of Heteryl Adamantanes
- Summary : The compound 2-(1-adamantyl)thiophene and 5-(1-adamantyl)isoxazole can be synthesized from 3-(1-adamantyl)-3-chloropropenal .
- Method : The synthesis involves the reaction of 3-(1-adamantyl)-3-chloropropenal with thioglycolic acid to obtain 2-(1-adamantyl)-thiophene and the corresponding 5-carboxylic acid; with hydroxyl amine to obtain 5-(1-adamantyl)isoxazole .
- Results : The reaction yields 2-(1-adamantyl)-thiophene and 5-(1-adamantyl)isoxazole .
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Reaction of 1-Adamantyl Chloride with Heterocyclic Unsaturated Silanes
- Summary : Various silylated heterocycles having amide functionality were treated with 1-adamantyl chloride in the presence of a Lewis acid to give the corresponding N-adamantylated heterocycles .
- Method : The reaction occurs when the α-position to the reacting lactim nitrogen was substituted .
- Results : The adamantylation occurred at the position other than the expected nitrogen .
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Reactivity of a N-Heterocyclic Carbene
properties
IUPAC Name |
2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNS/c15-7-12-8-17-13(16-12)14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUVVOVMHYJPLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394407 | |
Record name | 2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole | |
CAS RN |
632300-38-0 | |
Record name | 4-(Chloromethyl)-2-tricyclo[3.3.1.13,7]dec-1-ylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=632300-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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